

Spectroscopic and Physicochemical Profile of (4-Pyrimidin-2-ylphenyl)methanol: A Technical Overview

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Compound of Interest

Compound Name: (4-Pyrimidin-2-ylphenyl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for **(4-pyrimidin-2-ylphenyl)methanol**. While specific, experimentally-derived spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not readily available in public databases, this document outlines the standard methodologies for acquiring such data. The provided protocols are based on established analytical chemistry techniques for the characterization of organic compounds.

Physicochemical Properties

The known physicochemical properties of **(4-Pyrimidin-2-ylphenyl)methanol** are summarized in the table below. This information is crucial for its handling, formulation, and development as a potential pharmaceutical agent.

Property	Value	Reference
CAS Number	100806-78-8	[1][2]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[2]
Molecular Weight	186.21 g/mol	[2]
IUPAC Name	(4-(Pyrimidin-2-yl)phenyl)methanol	
Synonyms	4-(Pyrimidin-2-yl)benzyl alcohol	[1]

Hypothetical Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic characteristics can be predicted based on the structure of **(4-Pyrimidin-2-ylphenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine and phenyl rings, a singlet for the methylene protons of the alcohol, and a broad singlet for the hydroxyl proton. The coupling patterns of the aromatic protons would provide information about the substitution pattern.
- ¹³C NMR:** The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the methylene carbon. The chemical shifts would be indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Characteristic C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations for the aromatic and pyrimidine rings would be observed in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (186.21 g/mol). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the phenyl and pyrimidine rings, providing further structural information.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound like **(4-Pyrimidin-2-ylphenyl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **(4-Pyrimidin-2-ylphenyl)methanol** sample
- Deuterated solvent (e.g., CDCl_3 , DMSO-d_6)
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
- Instrument Setup:
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters for ^1H and ^{13}C NMR, including pulse sequence, acquisition time, relaxation delay, and number of scans.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum.

- Acquire the ^{13}C NMR spectrum. Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for complete structural assignment.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **(4-Pyrimidin-2-ylphenyl)methanol** sample
- FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
- Spatula
- KBr (for pellet method) or a suitable solvent (for solution method)

Protocol (using ATR):

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Background Scan: Record a background spectrum of the empty ATR accessory.
- Sample Scan: Record the spectrum of the sample.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

- **(4-Pyrimidin-2-ylphenyl)methanol** sample

- Mass spectrometer (e.g., ESI, EI)
- Suitable solvent for sample introduction (e.g., methanol, acetonitrile)

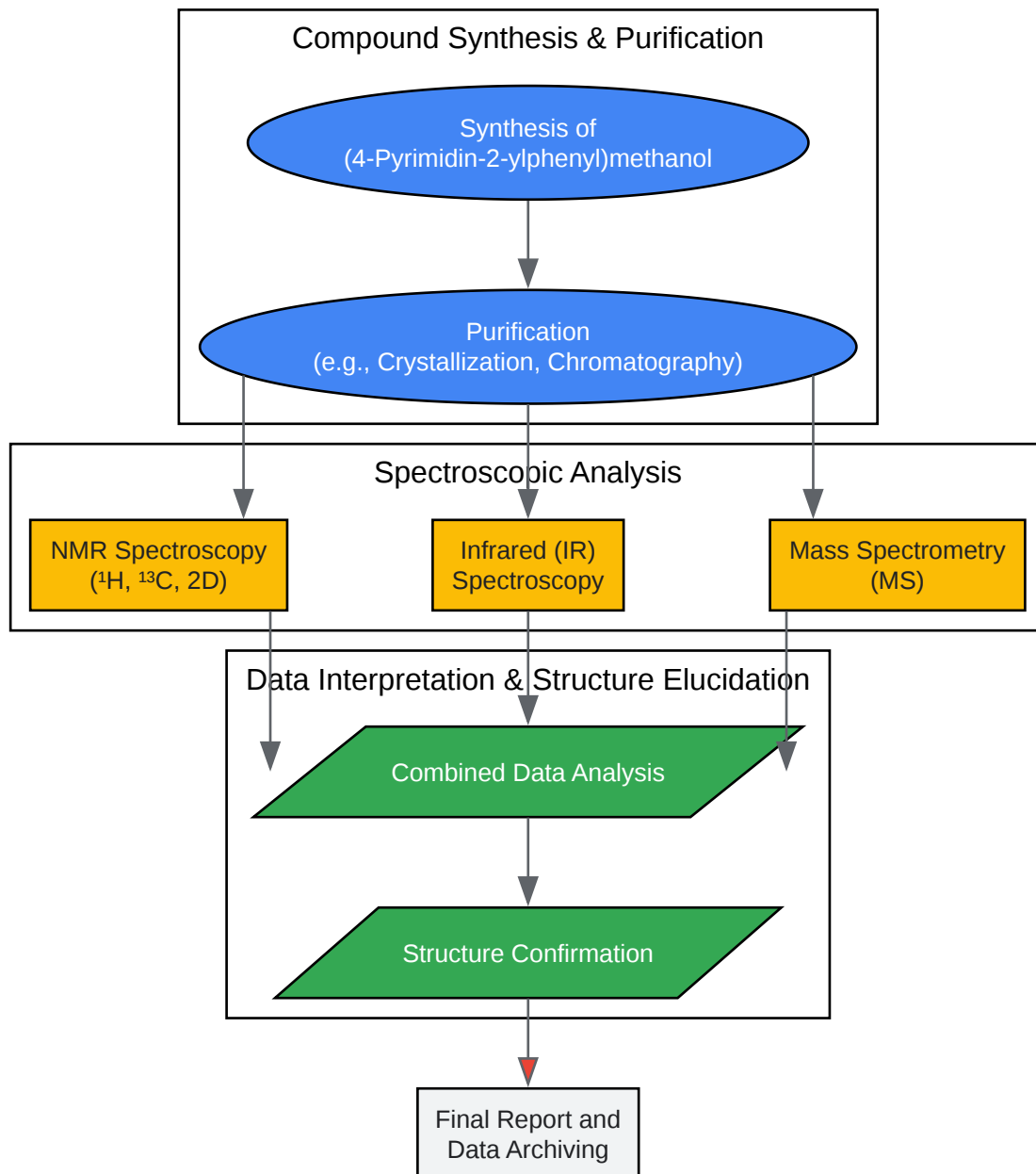
Protocol (using Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
- Instrument Setup:
 - Calibrate the mass spectrometer using a known standard.
 - Set the appropriate ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature).
- Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable mass range.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain insights into the molecular structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Workflow for Spectroscopic Characterization



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References

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